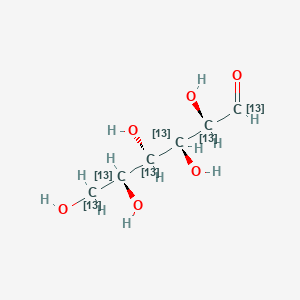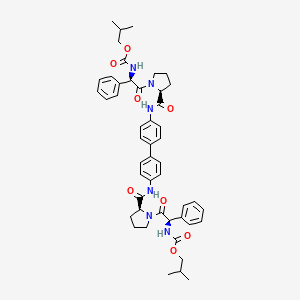
Anrikefon (acetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Anrikefon (acetate) involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route includes:
Initial Synthesis: The core structure is synthesized through a series of reactions involving amino acids and peptide coupling agents.
Functionalization: Introduction of functional groups such as acetyl groups to form the acetate derivative.
Purification: The final product is purified using techniques like crystallization and chromatography to ensure high purity
Industrial production methods are similar but scaled up to accommodate larger quantities. These methods often involve automated systems to ensure consistency and efficiency.
化学反応の分析
Anrikefon (acetate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to reduce specific functional groups, impacting the overall structure and function.
Substitution: Common reagents include halogens and other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: This reaction can break down the acetate group, reverting the compound to its original form
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Anrikefon (acetate) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study kappa opioid receptor interactions and to develop new analgesics.
Biology: Helps in understanding the biological pathways involving kappa opioid receptors.
Medicine: Potential therapeutic applications in pain management and treatment of certain neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and in the study of receptor-ligand interactions
作用機序
Anrikefon (acetate) exerts its effects by binding to the kappa opioid receptor, a type of G protein-coupled receptor. This binding activates intracellular signaling pathways that result in analgesic effects. The molecular targets include various proteins and enzymes involved in pain perception and modulation .
類似化合物との比較
Anrikefon (acetate) is unique due to its specific interaction with the kappa opioid receptor. Similar compounds include:
U50488: Another kappa opioid receptor agonist with similar analgesic properties.
Nalfurafine: Used in the treatment of pruritus and also targets the kappa opioid receptor.
Salvinorin A: A naturally occurring kappa opioid receptor agonist with hallucinogenic properties
These compounds share similar mechanisms of action but differ in their specific applications and effects.
特性
分子式 |
C41H61N7O7 |
|---|---|
分子量 |
764.0 g/mol |
IUPAC名 |
acetic acid;(2R)-N-[(2R)-1-(2-acetyl-2,7-diazaspiro[3.5]nonan-7-yl)-6-amino-1-oxohexan-2-yl]-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C39H57N7O5.C2H4O2/c1-27(2)22-33(36(49)42-32(16-10-11-19-40)38(51)45-20-17-39(18-21-45)25-46(26-39)28(3)47)44-37(50)34(24-30-14-8-5-9-15-30)43-35(48)31(41)23-29-12-6-4-7-13-29;1-2(3)4/h4-9,12-15,27,31-34H,10-11,16-26,40-41H2,1-3H3,(H,42,49)(H,43,48)(H,44,50);1H3,(H,3,4)/t31-,32-,33-,34-;/m1./s1 |
InChIキー |
HHHGOGUNHJGVTN-BBOJDXSOSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)N.CC(=O)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
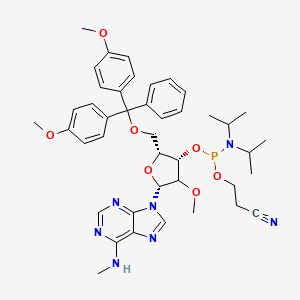
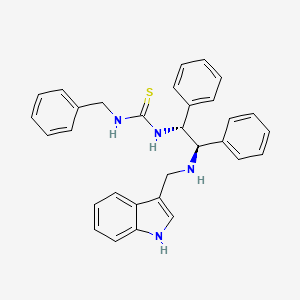




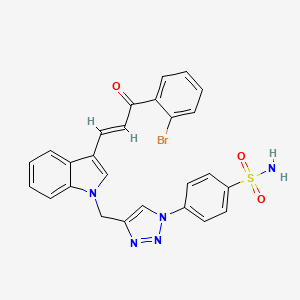
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)
![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)


